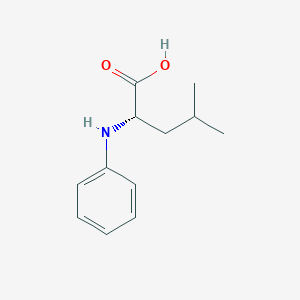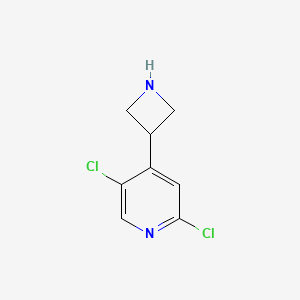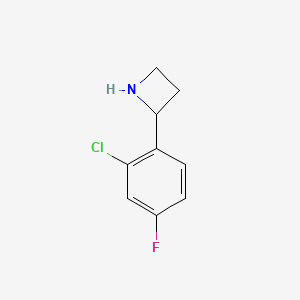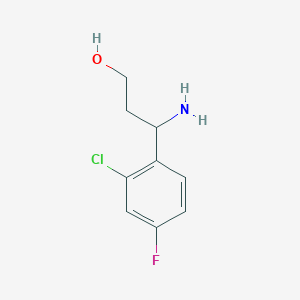
Phenyl-Leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenyl-Leucine can be synthesized through several methods. One common approach involves the reaction of leucine with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as enzymatic synthesis or the use of automated peptide synthesizers. These methods ensure higher yields and purity, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Phenyl-Leucine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group in this compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: Formation of this compound oxides.
Reduction: Formation of reduced this compound derivatives.
Substitution: Formation of nitro or halogenated this compound compounds.
Aplicaciones Científicas De Investigación
Phenyl-Leucine has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: this compound derivatives are studied for their potential role in protein synthesis and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating metabolic disorders and as a component in drug delivery systems.
Mecanismo De Acción
The mechanism of action of Phenyl-Leucine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, affecting metabolic pathways. For instance, it may inhibit enzymes involved in amino acid metabolism, leading to altered levels of key metabolites. The phenyl group in this compound also allows it to participate in aromatic interactions, which can influence its binding affinity to target proteins .
Comparación Con Compuestos Similares
Phenyl-Leucine can be compared with other amino acid derivatives such as:
Phenylalanine: Both compounds contain a phenyl group, but Phenylalanine is a standard amino acid, whereas this compound is a derivative with additional functional properties.
Tyrosine: Similar to this compound, Tyrosine contains an aromatic ring, but it also has a hydroxyl group, making it more reactive in certain biochemical pathways .
This compound stands out due to its unique combination of a branched-chain amino acid and an aromatic phenyl group, providing distinct properties and applications in various scientific fields.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
(2S)-2-anilino-4-methylpentanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-9(2)8-11(12(14)15)13-10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3,(H,14,15)/t11-/m0/s1 |
Clave InChI |
GUKOKXKMWGOHJJ-NSHDSACASA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC1=CC=CC=C1 |
SMILES canónico |
CC(C)CC(C(=O)O)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(1-Methylethoxy)ethyl]piperidine](/img/structure/B13525098.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B13525109.png)

![(4H-thieno[2,3-c]chromen-4-yl)methanamine](/img/structure/B13525120.png)
![2-[(Propan-2-yloxy)methyl]azetidine](/img/structure/B13525121.png)







